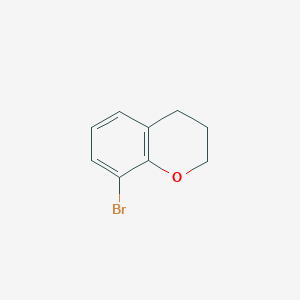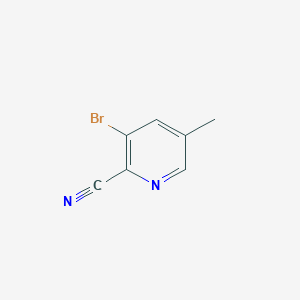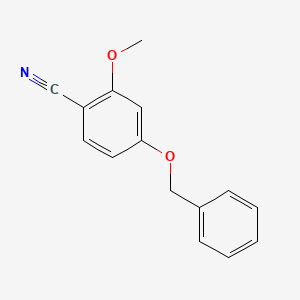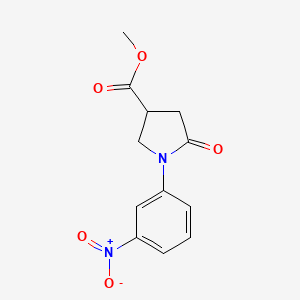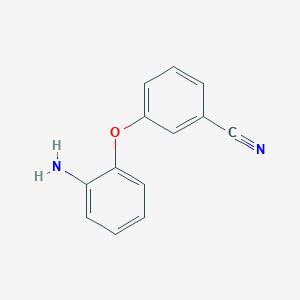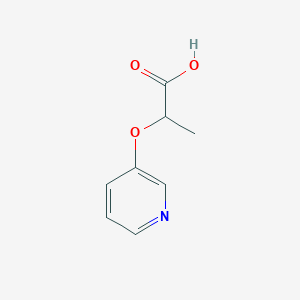
2-(Pyridin-3-yloxy)propanoic acid
概要
説明
Synthesis Analysis
To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yloxy)propanoic acid is C8H9NO3. The compound is a derivative of pyridine, which is a basic heterocyclic organic compound.Physical And Chemical Properties Analysis
2-(Pyridin-3-yloxy)propanoic acid is a powder with a melting point of 156-157°C . Its molecular weight is 167.16 .科学的研究の応用
Hydrogen Bonding Studies
2-(Pyridin-3-yloxy)propanoic acid and its derivatives have been explored for their unique hydrogen bonding properties. A study on similar compounds demonstrated strong intramolecular hydrogen bonding, forming an 8-membered chelate ring. This finding is significant for understanding molecular interactions and designing molecules with specific properties (Dobbin et al., 1993).
Development of Anticancer Agents
Compounds related to 2-(Pyridin-3-yloxy)propanoic acid have been investigated for their potential as anticancer agents. One study described the synthesis of trans-Pt(II) complexes with derivatives of this compound, exploring their stability, reactivity, and antiproliferative activity (Cabrera et al., 2019).
Radiopharmaceutical Applications
Research on rhenium(I) and technetium(I) tricarbonyl complexes using ligands like 2-(Pyridin-3-yloxy)propanoic acid demonstrated their potential in developing targeted radiopharmaceuticals. These studies are crucial for advancing diagnostic and therapeutic techniques in nuclear medicine (Makris et al., 2012).
Catalytic Properties Exploration
The catalytic properties of compounds related to 2-(Pyridin-3-yloxy)propanoic acid have been a subject of interest. For instance, Yttrium oxide catalysts, interacting with pyridine derivatives, were studied to understand their surface and catalytic properties, which are vital for various industrial applications (Hussein & Gates, 1998).
Enzyme Catalysis in Drug Synthesis
The role of d-threonine aldolase enzymes in synthesizing β-hydroxy-α-amino acids, using compounds similar to 2-(Pyridin-3-yloxy)propanoic acid, was investigated. This process is key in the synthesis of certain pharmaceuticals, showcasing the compound's relevance in drug development (Goldberg et al., 2015).
Synthesis of Hybrid Solar Cells
Research on colloid TiO2 nanorods for hybrid solar cells demonstrated the impact of pyridine-based surface ligands on performance. These findings contribute to the development of more efficient solar energy technologies (Lin et al., 2013).
Antioxidant and Anti-Inflammatory Activity
Novel compounds derived from 2-(Pyridin-3-yloxy)propanoic acid were synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies are crucial for developing new therapeutic agents (Subudhi & Sahoo, 2011).
Safety And Hazards
The safety information for 2-(Pyridin-3-yloxy)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The relevant papers for 2-(Pyridin-3-yloxy)propanoic acid include studies on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives , and the use of pyridine derivatives as a building block of a range of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
2-pyridin-3-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDEAUTHWGQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)propanoic acid | |
CAS RN |
347186-55-4 | |
| Record name | 2-(pyridin-3-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

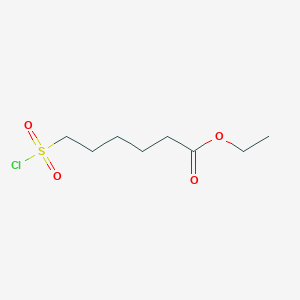
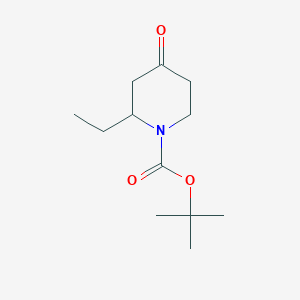

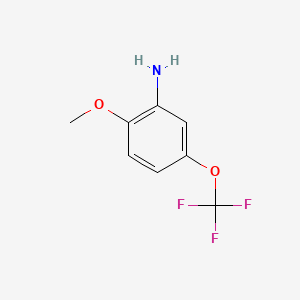
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
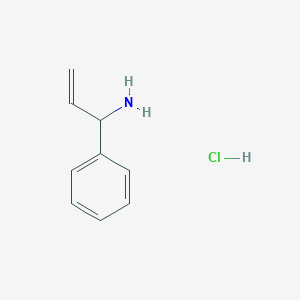
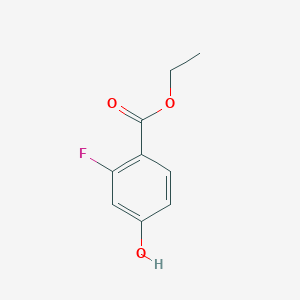
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)
